![molecular formula C11H13NO B13004821 4-(tert-Butyl)benzo[d]oxazole](/img/structure/B13004821.png)
4-(tert-Butyl)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butyl)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring substituted with a tert-butyl group at the 4-position. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The tert-butyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)benzo[d]oxazole typically involves the cyclization of 2-aminophenol with a suitable aldehyde or ketone. One common method is the reaction of 2-aminophenol with pivaldehyde (tert-butyl aldehyde) under acidic or basic conditions to form the desired benzoxazole ring . Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts can be used to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes and the use of high-throughput screening to optimize reaction conditions. The use of environmentally friendly solvents and catalysts is also a focus to ensure sustainable production methods .
Análisis De Reacciones Químicas
Types of Reactions: 4-(tert-Butyl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4-(tert-Butyl)benzo[d]oxazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(tert-Butyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Benzoxazole: The parent compound without the tert-butyl group.
4-Methylbenzo[d]oxazole: A similar compound with a methyl group instead of a tert-butyl group.
4-Ethylbenzo[d]oxazole: A compound with an ethyl group at the 4-position.
Comparison: 4-(tert-Butyl)benzo[d]oxazole is unique due to the presence of the bulky tert-butyl group, which enhances its stability and lipophilicity compared to its analogs. This makes it more suitable for certain applications, particularly in drug design, where these properties are advantageous .
Propiedades
Fórmula molecular |
C11H13NO |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
4-tert-butyl-1,3-benzoxazole |
InChI |
InChI=1S/C11H13NO/c1-11(2,3)8-5-4-6-9-10(8)12-7-13-9/h4-7H,1-3H3 |
Clave InChI |
GGGMPCNUHRDCPP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C2C(=CC=C1)OC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




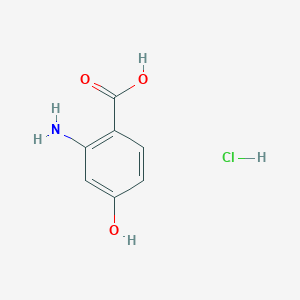

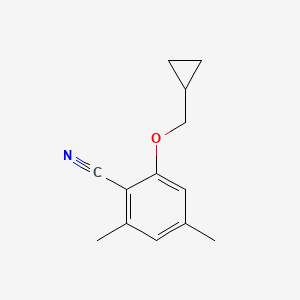

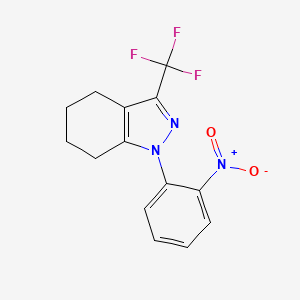
![tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate](/img/structure/B13004787.png)
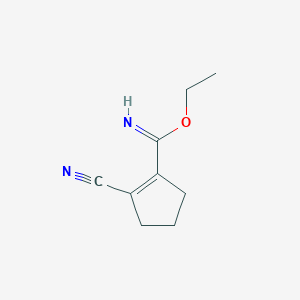
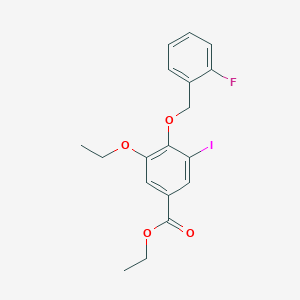


![1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13004820.png)
![4-Chloro-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13004829.png)
